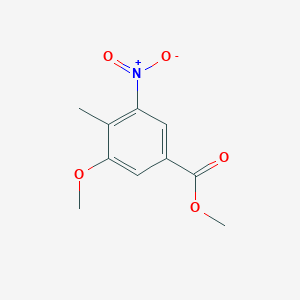

Methyl 3-methoxy-4-methyl-5-nitrobenzoate

説明

Methyl 3-methoxy-4-methyl-5-nitrobenzoate is a substituted benzoate ester characterized by a methoxy group at position 3, a methyl group at position 4, and a nitro group at position 5 on the aromatic ring. The nitro and methoxy substituents likely confer unique electronic and steric properties, influencing reactivity, solubility, and stability.

特性

分子式 |

C10H11NO5 |

|---|---|

分子量 |

225.20 g/mol |

IUPAC名 |

methyl 3-methoxy-4-methyl-5-nitrobenzoate |

InChI |

InChI=1S/C10H11NO5/c1-6-8(11(13)14)4-7(10(12)16-3)5-9(6)15-2/h4-5H,1-3H3 |

InChIキー |

SOIGCLDKLITASO-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-methyl-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 3-methoxy-4-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of Methyl 3-methoxy-4-methyl-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

化学反応の分析

Types of Reactions

Methyl 3-methoxy-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Reduction: Methyl 3-methoxy-4-methyl-5-aminobenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 3-methoxy-4-methyl-5-nitrobenzoic acid.

科学的研究の応用

Methyl 3-methoxy-4-methyl-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of Methyl 3-methoxy-4-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

類似化合物との比較

Comparison with Similar Compounds

Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate (CAS 1260793-40-5)

Structural Differences: The amino group at position 4 replaces the methyl group in the target compound. Impact on Properties:

- Molecular Weight : 226.19 g/mol (vs. ~225.19 g/mol for the target compound) .

- Reactivity: The amino group enhances nucleophilicity and hydrogen-bonding capacity, making this compound more reactive in coupling reactions compared to the methyl-substituted analog.

- Stability: The amino group may reduce stability under acidic conditions due to protonation risks.

| Property | Methyl 3-Methoxy-4-Methyl-5-Nitrobenzoate | Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate |

|---|---|---|

| Molecular Formula | C10H11NO5 | C9H10N2O5 |

| Molecular Weight (g/mol) | ~225.19 | 226.19 |

| Key Functional Groups | Ester, Methoxy, Methyl, Nitro | Ester, Methoxy, Amino, Nitro |

| Reactivity | Moderate (steric hindrance from methyl) | High (nucleophilic amino group) |

Methyl 4-(3-Chloropropoxy)-5-Methoxy-2-Nitrobenzoate (Compound 4 )

Structural Differences : A 3-chloropropoxy group at position 4 and nitro at position 2, compared to the target compound’s methyl (position 4) and nitro (position 5).

Impact on Properties :

- Solubility : The chloropropoxy group increases hydrophobicity and may enhance lipid solubility.

- Synthesis Yield : 82% yield reported for a structurally related nitrobenzyloxy-substituted ester , suggesting similar efficiency for analogous reactions.

3-Methoxy-5-Nitrobenzamide (CAS 292635-40-6)

Functional Group Difference : Amide replaces the ester.

Impact on Properties :

- Hydrolysis Resistance : Amides are less prone to hydrolysis than esters under basic conditions .

- Molecular Weight : 196.16 g/mol (vs. ~225.19 g/mol for the target compound), reflecting the smaller ester-to-amide transition.

Methyl 4-Hydroxy-3-Nitrobenzoate (CAS 99-42-3 )

Substituent Difference : Hydroxy group at position 4 instead of methyl.

Impact on Properties :

- Acidity: The hydroxy group increases acidity (pKa ~8–10) compared to the non-acidic methyl substituent.

- Applications : Hydroxy-substituted nitrobenzoates are often used as intermediates in dye synthesis.

Key Research Findings

生物活性

Methyl 3-methoxy-4-methyl-5-nitrobenzoate, a nitroaromatic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings.

Chemical Structure and Properties

Methyl 3-methoxy-4-methyl-5-nitrobenzoate is characterized by the following structural formula:

- Molecular Weight: 211.20 g/mol

- CAS Number: 1002110-78-2

Antimicrobial Activity

Research indicates that methyl 3-methoxy-4-methyl-5-nitrobenzoate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Methyl 3-Methoxy-4-Methyl-5-Nitrobenzoate

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled laboratory setting, macrophages were treated with methyl 3-methoxy-4-methyl-5-nitrobenzoate at varying concentrations. The results indicated a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.

Enzyme Inhibition

Methyl 3-methoxy-4-methyl-5-nitrobenzoate has been investigated for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 15.2 |

The biological activity of methyl 3-methoxy-4-methyl-5-nitrobenzoate is primarily attributed to its nitro group. This group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that interact with cellular components. Additionally, the methoxy and methyl substituents may enhance the compound's lipophilicity and bioavailability.

Research Applications

Due to its diverse biological activities, methyl 3-methoxy-4-methyl-5-nitrobenzoate serves as a valuable lead compound in drug development. Its applications extend beyond antimicrobial and anti-inflammatory uses to include studies on metabolic pathways involving nitroaromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。